

# Application Notes and Protocols: Immunohistochemistry (IHC) for ALK Expression in Treated Tissues

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |  |  |  |
|----------------------|-----------------|-----------|--|--|--|
| Compound Name:       | ALK inhibitor 1 |           |  |  |  |
| Cat. No.:            | B1292740        | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements, acts as a potent oncogenic driver in several cancers, most notably non-small cell lung cancer (NSCLC). The development of targeted ALK tyrosine kinase inhibitors (TKIs) has revolutionized the treatment landscape for patients with ALK-positive tumors. Immunohistochemistry (IHC) is a widely adopted, rapid, and cost-effective method for identifying patients eligible for ALK-targeted therapies.[1][2] While primarily a diagnostic tool for untreated tissues, IHC also plays a crucial role in the context of treated tissues for understanding mechanisms of resistance and guiding subsequent therapeutic strategies.

These application notes provide a comprehensive overview and detailed protocols for the application of ALK IHC in tissues that have been exposed to therapeutic agents.

## **ALK Signaling and Therapeutic Intervention**

Constitutive activation of ALK fusion proteins leads to the downstream activation of multiple signaling cascades that promote cell proliferation, survival, and differentiation.[3][4] Key pathways include the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT



pathways.[3][4] ALK inhibitors are designed to block the ATP-binding site of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of these downstream pathways.





Click to download full resolution via product page

Figure 1: ALK Signaling Pathway and TKI Inhibition.

## **Application of ALK IHC in Treated Tissues**

While ALK IHC is standard for initial diagnosis, its application in post-treatment settings, such as in biopsies of recurrent or progressive tumors, is critical for several reasons:

- Confirmation of Persistent ALK Expression: Verifying that the tumor continues to express the ALK protein can help distinguish between on-target resistance (e.g., secondary ALK kinase domain mutations) and off-target resistance mechanisms (e.g., activation of bypass signaling pathways).
- Assessment of Heterogeneity: Treatment can exert selective pressure, potentially leading to a heterogeneous population of tumor cells with varying levels of ALK expression. IHC can visualize this spatial heterogeneity within the tumor microenvironment.
- Correlation with Clinical Response: The level of ALK protein expression at baseline, as determined by IHC, has been shown to correlate with the clinical response to ALK inhibitors.

## **Data Presentation: ALK IHC and Clinical Outcomes**

The correlation between ALK IHC results and patient response to TKI therapy is a critical consideration. While direct pre- and post-treatment IHC scoring data is limited, studies have established a strong link between baseline ALK protein expression and the efficacy of ALK inhibitors.

Table 1: Correlation of Baseline ALK Status by IHC and FISH with Crizotinib Response



| ALK Status<br>(Baseline)        | Number of<br>Patients | Objective<br>Response<br>Rate (ORR) | Disease<br>Control Rate<br>(DCR) | Reference |
|---------------------------------|-----------------------|-------------------------------------|----------------------------------|-----------|
| IHC Positive /<br>FISH Positive | 48                    | Not specified                       | Not specified                    | [5]       |
| IHC Positive /<br>FISH Negative | 16                    | 66.7%                               | 100%                             | [5][6]    |
| IHC Negative /<br>FISH Positive | 13                    | 0%                                  | Not specified                    | [7]       |

Data compiled from multiple studies investigating discordant cases.

Table 2: Concordance of ALK IHC (D5F3 clone) with ALK FISH in NSCLC

| Study                      | Number of<br>Cases | Sensitivity | Specificity   | Overall<br>Agreement |
|----------------------------|--------------------|-------------|---------------|----------------------|
| Yi, et al. (2014)          | 103                | 98%         | 100%          | 99%                  |
| Marchetti, et al. (2016)   | 1031               | 90.9%       | 99.8%         | 99.4%                |
| Ying, et al.<br>(2019)     | 55                 | 94.5%       | Not specified | 87.3% (vs. NGS)      |
| Selinger, et al.<br>(2013) | 100                | 90%         | 95%           | 93%                  |

This table demonstrates the high concordance between the FDA-approved ALK (D5F3) CDx assay and FISH, underpinning its reliability for selecting patients for TKI therapy.

## **Experimental Protocols**

A standardized and validated protocol is essential for reliable and reproducible ALK IHC staining, especially when dealing with precious post-treatment biopsy samples. The following protocol is based on the widely used and FDA-approved VENTANA ALK (D5F3) CDx Assay.



## Protocol: ALK IHC Staining for Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues

- 1. Sample Preparation:
- Fix fresh tissue in 10% neutral buffered formalin for 6-72 hours.
- Process and embed the tissue in paraffin.
- Cut 4-5 µm thick sections and mount on positively charged slides.
- Dry slides overnight at a temperature not exceeding 60°C.[8]
- 2. Deparaffinization and Rehydration:
- Incubate slides in Xylene (or a xylene substitute) for 2-3 changes, 5 minutes each.
- Rehydrate through a series of graded alcohols:
  - 100% Ethanol: 2 changes, 3 minutes each.[9]
  - 95% Ethanol: 1 change, 3 minutes.[9]
  - 70% Ethanol: 1 change, 3 minutes.[9]
- Rinse in distilled water for 5 minutes.[8]
- 3. Antigen Retrieval:
- Perform heat-induced epitope retrieval (HIER). For automated systems like the VENTANA BenchMark series, use Cell Conditioning 1 (CC1) retrieval solution for an extended time (e.g., 60-90 minutes).[3][10]
- For manual methods, immerse slides in 10 mM Sodium Citrate buffer (pH 6.0) and heat at 95-100°C for 20-40 minutes.[9]
- Allow slides to cool to room temperature for 20-30 minutes.



- 4. Staining Procedure (Automated Example with VENTANA BenchMark):
- Peroxidase Inhibition: Block endogenous peroxidase activity with a hydrogen peroxide solution (typically part of the detection kit) for 4-10 minutes.[8][9]
- Primary Antibody: Incubate with the pre-diluted rabbit monoclonal anti-ALK (D5F3) primary antibody for 16-20 minutes at 37°C.[3]
- Amplification: Utilize an amplification kit (e.g., OptiView Amplification Kit) as per the
  manufacturer's instructions to enhance signal detection, which is crucial for the often low
  levels of ALK expression in NSCLC.[1][3]
- Detection: Use a multimer-based detection system (e.g., OptiView DAB IHC Detection Kit).
   This involves sequential steps of applying a secondary antibody, HRP-multimer, and the DAB chromogen.[1][3]
- Counterstaining: Counterstain with Hematoxylin II for 4-8 minutes to visualize cell nuclei.[3]
- Bluing: Apply Bluing Reagent for 4 minutes.[3]
- 5. Dehydration and Coverslipping:
- Dehydrate the sections through graded alcohols (95% and 100% ethanol).
- Clear in xylene or a substitute.[9]
- Mount with a permanent mounting medium and apply a coverslip.
- 6. Interpretation and Scoring:
- Positive Control: A known ALK-positive NSCLC tissue must be included in every run to validate the staining.
- Negative Control: A known ALK-negative NSCLC tissue should also be included.
- Scoring: ALK expression is determined by the presence of strong, granular cytoplasmic staining in tumor cells. A binary scoring system (positive or negative) is recommended. Any



percentage of unequivocal strong granular cytoplasmic staining should be considered positive.[3]





Click to download full resolution via product page

Figure 2: Immunohistochemistry (IHC) Workflow for Treated Tissues.

#### Conclusion

Immunohistochemistry for ALK expression remains a cornerstone in the management of patients with ALK-rearranged cancers. Its application to treated tissues provides invaluable insights into disease progression and resistance mechanisms. A rigorously standardized and validated IHC protocol, combined with a clear understanding of its interpretation in the context of targeted therapy, is essential for optimizing patient care and advancing the development of next-generation ALK inhibitors. The data consistently show that positive ALK IHC staining is a strong predictor of response to ALK TKI therapy, even in cases with discordant FISH results, highlighting the importance of assessing protein expression.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. An International Interpretation Study Using the ALK IHC Antibody D5F3 and a Sensitive Detection Kit Demonstrates High Concordance between ALK IHC and ALK FISH and between Evaluators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ALK-Testing in non-small cell lung cancer (NSCLC): Immunohistochemistry (IHC) and/or fluorescence in-situ Hybridisation (FISH)?: Statement of the Germany Society for Pathology (DGP) and the Working Group Thoracic Oncology (AIO) of the German Cancer Society e.V. (Stellungnahme der Deutschen Gesellschaft für Pathologie und der AG Thorakale Onkologie der Arbeitsgemeinschaft Onkologie/Deutsche Krebsgesellschaft e.V.) PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Shifting from Immunohistochemistry to Screen for ALK Rearrangements: Real-World Experience in a Large Single-Center Cohort of Patients with Non-Small-Cell Lung Cancer -PMC [pmc.ncbi.nlm.nih.gov]
- 4. ALK in Non-Small Cell Lung Cancer (NSCLC) Pathobiology, Epidemiology, Detection from Tumor Tissue and Algorithm Diagnosis in a Daily Practice - PMC [pmc.ncbi.nlm.nih.gov]







- 5. First-line ALK inhibitors in treatment-naive advanced ALK rearranged non-small cell lung cancer: systematic review and network meta-analysis Tan Precision Cancer Medicine [pcm.amegroups.org]
- 6. Retrospective Observational Study of ALK-Inhibitor Therapy Sequencing and Outcomes in Patients with ALK-Positive Non-small Cell Lung Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the effectiveness of alectinib versus crizotinib followed by alectinib in patients with ALK-positive advanced non-small-cell lung cancer in real-world setting and in the ALEX study PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Longitudinal plasma proteomic profiling of EML4-ALK positive lung cancer receiving ALK-TKIs therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Personalized treatment in advanced ALK-positive non-small cell lung cancer: from bench to clinical practice PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Immunohistochemistry (IHC) for ALK Expression in Treated Tissues]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1292740#immunohistochemistry-ihc-for-alk-expression-in-treated-tissues]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com